4-Amino-2-(piperidin-2-YL)butan-2-OL
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Overview
Description
4-Amino-2-(piperidin-2-yl)butan-2-ol is a compound with the molecular formula C₉H₂₀N₂O. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(piperidin-2-yl)butan-2-ol typically involves the reaction of piperidine with appropriate reagents to introduce the amino and hydroxyl groups at the desired positions. One common method involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions often include elevated temperatures and pressures to facilitate the hydrogenation process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including cyclization, hydrogenation, and functional group modifications. The choice of catalysts, solvents, and reaction conditions is crucial to optimize yield and purity. The process may also involve purification steps such as crystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(piperidin-2-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
4-Amino-2-(piperidin-2-yl)butan-2-ol has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-Amino-2-(piperidin-2-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocyclic compound with one nitrogen atom.
Piperidinones: Compounds containing a piperidine ring with a ketone group.
Spiropiperidines: Compounds with a spiro-connected piperidine ring.
Uniqueness
4-Amino-2-(piperidin-2-yl)butan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and hydroxyl groups makes it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research .
Properties
Molecular Formula |
C9H20N2O |
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Molecular Weight |
172.27 g/mol |
IUPAC Name |
4-amino-2-piperidin-2-ylbutan-2-ol |
InChI |
InChI=1S/C9H20N2O/c1-9(12,5-6-10)8-4-2-3-7-11-8/h8,11-12H,2-7,10H2,1H3 |
InChI Key |
VVFMNHZSAOTGNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN)(C1CCCCN1)O |
Origin of Product |
United States |
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